molecular formula C30H31N3O6S2 B11445055 Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate

Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate

Cat. No.: B11445055
M. Wt: 593.7 g/mol
InChI Key: OXLYVVJHPKBJTR-UHFFFAOYSA-N
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Description

ETHYL 4-[4-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxycarbonyl, carbamoyl, and sulfanylideneimidazolidinyl.

Preparation Methods

The synthesis of ETHYL 4-[4-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves several steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include ethyl chloroformate, phenyl isocyanate, and thiophene derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 4-[4-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.

Scientific Research Applications

ETHYL 4-[4-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-[4-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-[4-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE lies in its complex structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C30H31N3O6S2

Molecular Weight

593.7 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C30H31N3O6S2/c1-4-38-28(36)20-6-10-22(11-7-20)31-26(34)18-24-27(35)33(23-12-8-21(9-13-23)29(37)39-5-2)30(40)32(24)16-14-25-19(3)15-17-41-25/h6-13,15,17,24H,4-5,14,16,18H2,1-3H3,(H,31,34)

InChI Key

OXLYVVJHPKBJTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=C(C=CS3)C)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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